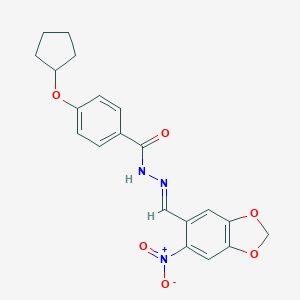![molecular formula C13H11Cl2N5O3S B454489 N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea](/img/structure/B454489.png)
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline.
Carbamothioylation: The reaction of 4-chloro-2-nitroaniline with a suitable isothiocyanate to form the carbamothioyl derivative.
Pyrazole Formation: The cyclization of the carbamothioyl derivative with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Reduction: The reduction of the nitro group yields the corresponding amine.
Substitution: Nucleophilic substitution of the chloro groups can yield a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The nitro and chloro groups may also facilitate the formation of reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-2-nitroaniline: Shares the nitro and chloro groups but lacks the pyrazole and carbamothioyl functionalities.
4-chloro-2-nitrophenyl isocyanate: Contains the nitro and chloro groups but differs in the presence of the isocyanate group.
4-chloro-2-nitrophenyl disulfide: Similar in having the nitro and chloro groups but includes a disulfide linkage.
Uniqueness
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the pyrazole ring and carbamothioyl group differentiates it from other similar compounds, providing unique opportunities for chemical modifications and biological interactions.
Propiedades
Fórmula molecular |
C13H11Cl2N5O3S |
|---|---|
Peso molecular |
388.2g/mol |
Nombre IUPAC |
4-chloro-N-[(4-chloro-2-nitrophenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11Cl2N5O3S/c1-6-10(15)11(19(2)18-6)12(21)17-13(24)16-8-4-3-7(14)5-9(8)20(22)23/h3-5H,1-2H3,(H2,16,17,21,24) |
Clave InChI |
MZRFMRFDXODGMB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
SMILES canónico |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-N-[3-nitro-5-(2-isopropyl-5-methylphenoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454407.png)
![3-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazino]carbonyl}-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B454408.png)

![Ethyl 2-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454411.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454414.png)

![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454419.png)
![N'-[1-(5-ethyl-2-thienyl)ethylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454420.png)
![2-hydroxy-3,5-diisopropyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B454422.png)


![N-(4-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B454428.png)
![2-hydroxy-3,5-diisopropyl-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B454430.png)
![N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454431.png)
